molecular formula C9H4F3N3 B572922 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1256807-20-1

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No. B572922
M. Wt: 211.147
InChI Key: MJQHDVHQJPCJGE-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the empirical formula C7H3F3N2 . It is a type of trifluoromethylpyridine, which are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

Trifluoromethylpyridines can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethyl)pyridine-3-carbonitrile” includes a pyridine ring with a trifluoromethyl group and a carbonitrile group .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” are not available, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .


Physical And Chemical Properties Analysis

“5-(Trifluoromethyl)pyridine-3-carbonitrile” is a solid with a melting point of 42-46 °C . The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridines are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

  • Industrial, Biological, and Medicinal Properties : The compound 5H-Chromeno[2,3-b]pyridines, which are related to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, possess significant industrial, biological, and medicinal properties. A study reported the synthesis of a derivative with good yield, indicating its potential for large-scale production and its ADME (absorption, distribution, metabolism, and excretion) properties were assessed, suggesting applications in drug development and pharmacology (Ryzhkova et al., 2023).

  • Crystal Structure Analysis : Research on compounds structurally similar to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, like 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, involved determining their crystal structures using X-ray crystallography. This implies potential applications in material science and molecular engineering (Liu et al., 2013).

  • Multicomponent Synthesis : A study demonstrated the efficient formation of substituted 5H-chromeno[2,3-b]pyridine derivatives, including those containing the 3-trifluoromethyl-2-pyrazolin-5-one fragment. These compounds are promising for various biomedical applications, suggesting their use in medical and pharmaceutical research (Elinson et al., 2018).

  • Versatile Intermediate for Synthesis : The synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a related compound, was described as a versatile building block for creating trifluoromethylated N-heterocycles. This highlights its role in the development of novel chemical entities, which can be useful in various chemical syntheses (Channapur et al., 2019).

  • Hydrogen-Bonding Network Analysis : A study of 5-(trifluoromethyl)picolinic acid monohydrate, closely related to the compound , revealed a complex water-bridged hydrogen-bonding network. This suggests potential applications in understanding molecular interactions and designing molecules with desired properties (Ye & Tanski, 2020).

  • Pesticide Synthesis : The synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a similar compound, has been widely used in creating pesticides. This indicates the compound's potential applications in agricultural chemistry (Xin-xin, 2006).

  • Biomedical Applications : Various derivatives of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile show promise in biomedical applications, such as in the development of inhibitors for specific proteins or enzymes, indicating their relevance in drug discovery and molecular biology research (Elinson et al., 2017).

Safety And Hazards

“5-(Trifluoromethyl)pyridine-3-carbonitrile” is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. It is harmful if swallowed or inhaled, causes serious eye damage, and may cause an allergic skin reaction .

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years, especially in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)6-1-7-5(2-13)3-14-8(7)15-4-6/h1,3-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQHDVHQJPCJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178301
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

CAS RN

1256807-20-1
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256807-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AP Mityuk, OM Kiriakov, VV Tiutiunnyk… - The Journal of …, 2023 - ACS Publications
An efficient chlorotrimethylsilane-promoted synthetic protocol for the preparation of functionalized fused β-trifluoromethyl pyridines by cyclization of electron-rich aminoheterocycles or …
Number of citations: 3 pubs.acs.org

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